PRMT6 Inhibitory Activity: Comparable Potency to a Known Inhibitor Scaffold
In a direct comparison using the same standardized assay, 3-chloro-4-methoxy-N-methylbenzamide (CAS 1377952-57-2) exhibits an IC50 of 78 nM against human full-length PRMT6. This is compared to a structurally distinct PRMT6 inhibitor, BDBM50194756 (CHEMBL3961701), which demonstrates an IC50 of 43 nM under identical assay conditions [1] [2]. The quantified difference is a 1.8-fold reduction in potency, providing a clear benchmark for researchers evaluating this compound as a potential PRMT6 tool or for SAR expansion.
| Evidence Dimension | Inhibitory Potency (IC50) against PRMT6 |
|---|---|
| Target Compound Data | IC50 = 78 nM |
| Comparator Or Baseline | BDBM50194756 (CHEMBL3961701): IC50 = 43 nM |
| Quantified Difference | 1.8-fold lower potency (78 nM vs. 43 nM) |
| Conditions | Inhibition of human full-length PRMT6 (1 to 375 residues) expressed in baculovirus expression system, assessed as inhibition of methylation activity [1] [2]. |
Why This Matters
This data establishes a baseline potency for this specific substitution pattern, enabling informed selection over other benzamide derivatives whose PRMT6 activity may be unknown or significantly lower.
- [1] BindingDB. (n.d.). BDBM50194767 (CHEMBL3915667): Affinity Data for 3-chloro-4-methoxy-N-methylbenzamide. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50194767 View Source
- [2] BindingDB. (n.d.). BDBM50194756 (CHEMBL3961701): Affinity Data for a PRMT6 inhibitor comparator. Retrieved from https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50194756 View Source
